MK 0343
Overview
Description
Preparation Methods
The synthesis of MRK-409 involves several steps The compound is synthesized through a series of reactions starting from commercially available starting materialsThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Chemical Reactions Analysis
MRK-409 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MRK-409 can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Chemistry: It serves as a tool compound for studying the gamma-aminobutyric acid type A receptor and its subtypes.
Biology: MRK-409 is used in research to understand the role of gamma-aminobutyric acid type A receptors in various biological processes.
Medicine: The compound was initially developed as an anxiolytic, but its sedative effects limited its clinical use. It is still used in preclinical studies to explore its potential therapeutic effects.
Industry: MRK-409 is used in the pharmaceutical industry for research and development of new anxiolytic drugs.
Mechanism of Action
MRK-409 exerts its effects by binding to the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor. It selectively binds to the alpha1, alpha2, alpha3, and alpha5 subunits of the receptor. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic effects. at higher doses, it also causes sedation .
Comparison with Similar Compounds
MRK-409 is compared with other gamma-aminobutyric acid type A receptor modulators such as TPA023 and TPA023B. These compounds also selectively potentiate the effects of gamma-aminobutyric acid at the alpha2 and alpha3 subtypes but lack efficacy at the alpha1 subtype, making them non-sedating anxiolytics in preclinical species. unlike MRK-409, TPA023 and TPA023B did not produce sedation in humans even at high levels of receptor occupancy .
Similar Compounds
- TPA023
- TPA023B
- Ocinaplon
- SL65.1498
- Pagoclone
Properties
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233275-76-8 | |
Record name | MRK-409 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRK-409 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MRK 409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRK-409 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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